![molecular formula C18H14ClNO3S2 B2608154 (Z)-3-(3-chlorophenyl)-5-(3-ethoxy-4-hydroxybenzylidene)-2-thioxothiazolidin-4-one CAS No. 1198159-46-4](/img/structure/B2608154.png)
(Z)-3-(3-chlorophenyl)-5-(3-ethoxy-4-hydroxybenzylidene)-2-thioxothiazolidin-4-one
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Overview
Description
(Z)-3-(3-chlorophenyl)-5-(3-ethoxy-4-hydroxybenzylidene)-2-thioxothiazolidin-4-one is a useful research compound. Its molecular formula is C18H14ClNO3S2 and its molecular weight is 391.88. The purity is usually 95%.
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Biological Activity
The compound (Z)-3-(3-chlorophenyl)-5-(3-ethoxy-4-hydroxybenzylidene)-2-thioxothiazolidin-4-one is a derivative of thiazolidin-4-one, a scaffold known for its diverse biological activities. This article provides an overview of its biological activity, focusing on its potential anticancer properties, enzyme inhibition, and other pharmacological effects.
Structural Overview
The thiazolidin-4-one structure is characterized by a five-membered ring containing sulfur and nitrogen atoms, which contributes to its biological reactivity. The specific substituents in this compound, such as the chlorophenyl and ethoxy-hydroxybenzylidene groups, are critical in modulating its activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazolidin-4-one derivatives. For instance, compounds similar to this compound have shown promising results in inhibiting cancer cell proliferation through various mechanisms:
-
Mechanism of Action :
- Microtubule Disruption : Some derivatives inhibit tubulin polymerization, leading to cell cycle arrest at the G2/M phase. This mechanism has been evidenced in studies involving related compounds that target microtubules directly.
- Apoptosis Induction : Activation of apoptotic pathways has been observed in cancer cells treated with thiazolidinone derivatives, enhancing the expression of pro-apoptotic proteins like p53 and p21 .
-
Case Studies :
- In vitro studies demonstrated that similar thiazolidinone compounds effectively inhibited the proliferation of various cancer cell lines, including HeLa (cervical carcinoma) and MCF-7 (breast adenocarcinoma) cells. For instance, a related compound exhibited an IC50 value of 6.0 µM against MDA-MB-231 cells, indicating significant cytotoxicity .
Enzyme Inhibition
Thiazolidin-4-one derivatives have also been investigated for their ability to inhibit specific enzymes:
- PIM Kinase Inhibition :
- Multi-target Inhibition :
Other Pharmacological Activities
Beyond anticancer properties, thiazolidin-4-one derivatives exhibit a range of biological activities:
- Antiviral Activity : Some studies explored their potential against HIV, although toxicity issues limited the assessment of their antiviral efficacy .
- Antioxidant Properties : These compounds have shown promise as antioxidants, which can protect cells from oxidative stress.
Data Summary
The following table summarizes key findings related to the biological activity of this compound and its analogs:
Activity Type | Related Compounds | IC50 Values | Mechanism |
---|---|---|---|
Anticancer | BCFMT (similar structure) | 6.0 µM (MDA-MB-231) | Microtubule disruption |
Enzyme Inhibition | Various thiazolidinone analogs | Nanomolar range | PIM kinase inhibition |
Antiviral | Related thiazolidinones | Not determined | Toxicity issues |
Antioxidant | Thiazolidinone derivatives | Variable | Free radical scavenging |
Scientific Research Applications
Biological Activities
1. Antimicrobial Properties
Research indicates that thiazolidinone derivatives, including (Z)-3-(3-chlorophenyl)-5-(3-ethoxy-4-hydroxybenzylidene)-2-thioxothiazolidin-4-one, exhibit significant antimicrobial activity. Studies have shown that these compounds can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics .
2. Anticancer Activity
The compound has been evaluated for its anticancer properties. In vitro studies demonstrated that it can inhibit the proliferation of cancer cells, including human cervical carcinoma (HeLa) and breast adenocarcinoma (MCF-7) cell lines. The mechanism involves disrupting microtubule dynamics, which is crucial for cell division .
3. Anti-inflammatory Effects
Thiazolidinone derivatives are known to possess anti-inflammatory properties. The presence of hydroxyl and ethoxy groups in the structure enhances their ability to modulate inflammatory pathways. This makes them potential candidates for treating inflammatory diseases .
Case Study 1: Antimicrobial Evaluation
A study conducted on various thiazolidinone derivatives found that this compound exhibited potent activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were significantly lower than those of standard antibiotics, indicating its potential as a new antimicrobial agent .
Case Study 2: Anticancer Activity
In a series of experiments assessing the cytotoxic effects on cancer cell lines, it was revealed that this compound induced apoptosis in HeLa cells at concentrations as low as 10 µM. Mechanistic studies suggested that it activates caspase pathways, leading to programmed cell death .
Properties
IUPAC Name |
(5Z)-3-(3-chlorophenyl)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO3S2/c1-2-23-15-8-11(6-7-14(15)21)9-16-17(22)20(18(24)25-16)13-5-3-4-12(19)10-13/h3-10,21H,2H2,1H3/b16-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEPPUGNPHNOIGT-SXGWCWSVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)S2)C3=CC(=CC=C3)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C\2/C(=O)N(C(=S)S2)C3=CC(=CC=C3)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.